molecular formula C17H15FN2OS2 B2369121 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1421524-17-5

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2369121
CAS No.: 1421524-17-5
M. Wt: 346.44
InChI Key: FFVKNMFTWVEJDV-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 2. The acetamide moiety at position 5 of the thiazole is linked to a thiophen-2-yl group, conferring unique electronic and steric properties. Thiazole derivatives are widely studied for their biological activities, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-15(10-19-16(21)9-12-5-4-8-22-12)23-17(20-11)13-6-2-3-7-14(13)18/h2-8H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKNMFTWVEJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thiazole intermediate.

    Acetamide Formation: The final step could involve the reaction of the thiazole derivative with thiophene-2-acetic acid under amide coupling conditions, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Potential

Preliminary studies indicate that N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide exhibits significant anticancer activity. It has been shown to modulate various receptors involved in metabolic processes, including orexin receptors, which play a role in sleep regulation and energy homeostasis. Such modulation presents opportunities for developing treatments for sleep disorders and obesity-related conditions .

Study on Anticancer Activity

One study evaluated the anticancer properties of related thiazole derivatives, revealing that compounds similar to this compound could inhibit tubulin polymerization, leading to significant antiproliferative effects against various cancer cell lines. The results indicated low nanomolar IC50 values, suggesting potent anticancer activity .

Compound Cell Lines Tested IC50 Values (nM)
This compoundA549 (lung cancer), HepG2 (liver cancer)< 100

Potential Therapeutic Applications

  • Cancer Treatment : Due to its ability to inhibit tumor growth through modulation of cellular pathways.
  • Sleep Disorders : Its interaction with orexin receptors suggests potential use in treating conditions like insomnia or narcolepsy.
  • Obesity Management : Modulating metabolic pathways may aid in developing anti-obesity drugs.

Mechanism of Action

The mechanism of action for “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Thiophene Moieties

  • N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide ():
    Similar in combining thiazole and thiophene groups but differs in the substitution pattern (methoxyphenethyl vs. 2-fluorophenyl-methyl). The methoxy group may enhance solubility, while the fluorophenyl in the target compound likely increases lipophilicity and receptor binding .

  • 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-nitrophenyl)acetamide (): Contains a pyridazine ring instead of thiophene, introducing additional hydrogen-bonding sites.

Fluorophenyl-Thiazole Derivatives

  • N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide (): Substitutes thiophene with phenoxy, reducing aromatic π-π interactions. The 4-fluorophenyl orientation may lead to different steric interactions compared to the target’s 2-fluorophenyl group .
  • N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide (): Replaces fluorine with chlorine, which has a larger atomic radius and weaker electronegativity. This substitution could reduce binding affinity in target-specific applications .

Anticancer Activity

  • Thiazole-Carbohydrazide Derivatives (): Compounds 7b (IC50 = 1.61 ± 1.92 μg/mL) and 11 (IC50 = 1.98 ± 1.22 μg/mL) demonstrated potent activity against HepG-2 cells. The target compound’s thiophene and fluorophenyl groups may enhance cytotoxicity through improved membrane permeability or kinase inhibition .

  • N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Exhibits antiproliferative activity via thiadiazole ring interactions. The dihydro-thiadiazole structure confers conformational flexibility, unlike the rigid thiazole in the target compound .

Antimicrobial Potential

  • Triazole-Thiophene Derivatives (): Compounds with triazole and thiophene moieties showed antifungal activity. The target’s thiophene-acetamide linkage may similarly disrupt microbial enzyme systems .

Key Properties

Property Target Compound N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide
LogP Estimated ~3.2 (highly lipophilic) ~2.8 ~3.5
Solubility Low (DMSO-soluble) Moderate (methoxy improves aqueous solubility) Low (phenoxy reduces polarity)
Melting Point Not reported 156–158°C (compound 51, ) 167–169°C (compound 52, )

Structure-Activity Relationships (SAR)

  • Fluorine Position: 2-Fluorophenyl (target) vs. 4-fluorophenyl () – the ortho-fluorine may enhance steric hindrance, affecting binding pocket interactions .
  • Thiophene vs. Phenoxy: Thiophene’s sulfur atom and smaller size (vs. phenoxy) could improve metabolic stability and target engagement .
  • Methyl on Thiazole: The 4-methyl group in the target compound may reduce rotational freedom, stabilizing bioactive conformations .

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a unique structure that includes a fluorophenyl group, a methylthiazole moiety, and a thiophenyl acetamide group. This compound is part of the thiazole derivatives family and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C17H15FN2OS2
  • Molecular Weight : 346.44 g/mol
  • Structural Features : The compound's structure contributes to its reactivity and biological activity, particularly in modulating receptor functions involved in metabolic processes.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a modulator of orexin receptors. These receptors play crucial roles in sleep regulation and energy homeostasis, suggesting potential therapeutic applications for sleep disorders and obesity-related conditions.

The compound's mechanism of action may involve:

  • Receptor Modulation : Interaction with orexin receptors, potentially influencing sleep-wake cycles and appetite regulation.
  • Enzyme Inhibition : Possible inhibition of specific kinases or proteases, affecting cellular signaling pathways.

Case Studies and Experimental Data

  • Antiviral Activity : Some thiazole derivatives have shown promising antiviral properties. For instance, related compounds have demonstrated efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values below 35 μM .
  • Antimicrobial Properties : In vitro studies have evaluated the antimicrobial activities of thiazole derivatives similar to this compound. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .
  • Cytotoxicity Against Cancer Cell Lines : Compounds with structural similarities have been tested against HepG-2 (liver cancer) and A549 (lung cancer) cell lines, showing IC50 values of 4.37 μM and 8.03 μM respectively, indicating potential as antitumor agents .

Summary of Biological Activities

Activity TypeTargetIC50/MIC ValuesReferences
AntiviralHCV NS5B<35 μM
AntimicrobialVarious Pathogens0.22 - 0.25 μg/mL
AntitumorHepG-2/A5494.37/8.03 μM

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